Simetryn

Descripción general

Descripción

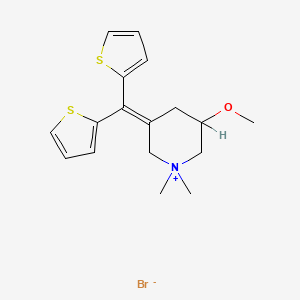

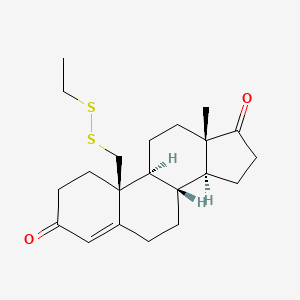

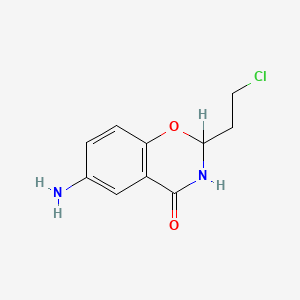

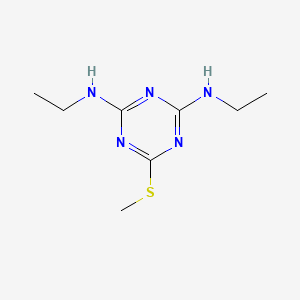

Simetryn is a pre-emergence and post-emergence herbicide used for the control of annual broadleaf weeds and partially of grasses in rice . It belongs to the Triazine class of herbicides and has a molecular weight of 213.32 .

Synthesis Analysis

This compound molecularly imprinted polymers (TER-SIE-MIPs) were prepared by precipitation polymerization with TER and SIE as double template molecules, acrylic acid (AA) as the functional monomer, and acetonitrile as the porogen .Molecular Structure Analysis

The molecular formula of this compound is C8H15N5S . It has an average mass of 213.303 Da and a monoisotopic mass of 213.104813 Da .Chemical Reactions Analysis

A novel flow injection chemiluminescence method has been reported for the determination of this compound. The method is based on the direct oxidation of luminol by the photoproducts of this compound in alkaline medium in the absence of a catalyst/oxidant .Physical And Chemical Properties Analysis

This compound is a white crystalline solid with a melting range of 82 – 83 ̊C. It is stable in neutral, weakly acidic, and weakly alkaline media, hydrolyzed by strong acids (pH 1) and alkalis (pH 13). It is highly soluble in water 450 mg L–1 at 20 ̊C and is more soluble in organic solvents like acetone, ethanol, toluene, and hexane .Aplicaciones Científicas De Investigación

Simetryn: Un análisis exhaustivo de las aplicaciones de investigación científica

Detección en muestras de tabaco: Se ha desarrollado un nuevo sensor utilizando la técnica de plantilla de cristal fotónico e impresión molecular (MIT) para la detección selectiva y sensible de this compound en muestras de tabaco. Este enfoque permite un proceso de detección más eficiente y preciso, lo cual es crucial para el control de calidad en la industria tabacalera .

Sensor electroquímico de impresión molecular: El sensor electroquímico de impresión molecular de this compound se preparó mediante polimerización de iniciación in situ, ofreciendo un método de detección conveniente y rápido. Este sensor puede completar la adsorción de this compound en hojas de tabaco enriquecidas en 8 minutos, con una tasa de recuperación del 76%-88% .

Moléculas de plantilla doble Terbutylazina-Simetryn: Los polímeros impresos molecularmente de Terbutylazina (TER) - this compound (SIE) (TER-SIE-MIPs) se prepararon mediante polimerización por precipitación. Este método utiliza TER y SIE como moléculas de plantilla doble, proporcionando un enfoque más versátil para la preparación de polímeros .

Polímero impreso molecular específico de clase: Se ha descrito un polímero impreso molecular específico de clase (MIP) para el reconocimiento simultáneo de prometryn y this compound. Este MIP utiliza espectros de dispersión Raman mejorada por superficie (SERS) con nanopartículas de oro para la determinación, destacando su potencial para aplicaciones de detección específicas de clase .

Mecanismo De Acción

Target of Action

Simetryn is a triazine herbicide primarily used for the control of annual broadleaf weeds and partially of grasses in rice . Its primary target is the photosystem II (PSII) in plants . PSII plays a crucial role in the light-dependent reactions of photosynthesis, where it absorbs light energy to power the transfer of electrons from water to plastoquinone, leading to the production of oxygen and the conversion of light energy into chemical energy .

Mode of Action

This compound acts as a selective systemic herbicide . It is absorbed through the roots and foliage of plants and inhibits photosynthesis at photosystem II . By blocking electron transfer in PSII, this compound disrupts the conversion of light energy into chemical energy, leading to energy depletion and eventual death of the plant .

Biochemical Pathways

The biochemical pathway affected by this compound is the photosynthetic electron transport chain in the chloroplasts of plants . By inhibiting PSII, this compound disrupts the light-dependent reactions of photosynthesis, preventing the production of ATP and NADPH, which are essential for the light-independent reactions (Calvin cycle) where CO2 is fixed into organic molecules .

Pharmacokinetics

This suggests that it resists biological and chemical degradation and can remain in the environment for extended periods . Its persistence and water solubility can lead to its transport to bodies of surface water or leaching into groundwater resources .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of photosynthesis and the disruption of energy production in plants . This leads to energy depletion, growth inhibition, and eventual death of the plant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its persistence in natural bodies of water has led to a search for ways to degrade it into environmentally compatible compounds . Techniques such as photocatalytic decomposition on semiconductors, advanced oxidation processes (AOPs), homogeneous photocatalysis, photosensitised reactions, or photolysis by high energy UV radiation have been evaluated . Furthermore, the compound’s water solubility can affect its distribution and transport mechanisms in the soil and in water bodies .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-N,4-N-diethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5S/c1-4-9-6-11-7(10-5-2)13-8(12-6)14-3/h4-5H2,1-3H3,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLWZSOBALDPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SC)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037596 | |

| Record name | Simetryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1014-70-6 | |

| Record name | Simetryn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1014-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Simetryn [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simetryn | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Simetryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Simetryn | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIMETRYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/036180247V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid](/img/structure/B1662721.png)